
tetrapotassium;iron(2+);hexacyanide;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tetrapotassium;iron(2+);hexacyanide;trihydrate is a complex inorganic compound It is characterized by the presence of a ferrate ion coordinated with six cyanide ligands and potassium ions, along with water molecules in its hydrated form
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium;iron(2+);hexacyanide;trihydrate typically involves the reaction of potassium ferrate with cyanide ions under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, and may include additional steps such as purification and drying to obtain the final product in its hydrated form.
Analyse Chemischer Reaktionen
Types of Reactions
tetrapotassium;iron(2+);hexacyanide;trihydrate undergoes various chemical reactions, including:
Oxidation: The ferrate ion can act as an oxidizing agent, participating in redox reactions.
Reduction: Under certain conditions, the ferrate ion can be reduced to lower oxidation states.
Substitution: The cyanide ligands can be substituted by other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing and reducing agents, as well as ligands for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperature, pH, and concentration of reactants.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce higher oxidation state compounds, while substitution reactions may yield new coordination complexes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a reagent in various synthetic and analytical applications. Its unique coordination properties make it useful in the study of coordination chemistry and redox reactions.
Biology
In biological research, tetrapotassium;iron(2+);hexacyanide;trihydrate is studied for its potential interactions with biomolecules. Its ability to participate in redox reactions makes it a candidate for exploring oxidative stress and related biological processes.
Medicine
In medicine, research is ongoing to explore the potential therapeutic applications of this compound. Its redox properties may be harnessed for developing new treatments for diseases involving oxidative stress.
Industry
In industrial applications, this compound is used in processes requiring strong oxidizing agents. It is also explored for its potential use in environmental remediation, such as the treatment of contaminated water.
Wirkmechanismus
The mechanism of action of tetrapotassium;iron(2+);hexacyanide;trihydrate involves its ability to participate in redox reactions. The ferrate ion can accept or donate electrons, making it a versatile reagent in various chemical processes. The molecular targets and pathways involved depend on the specific application, but generally involve electron transfer mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium ferrate: Similar in its oxidizing properties but lacks the cyanide ligands.
Sodium ferrate: Another ferrate compound with similar redox properties but different solubility and stability characteristics.
Ferricyanide: Contains cyanide ligands but differs in its oxidation state and coordination environment.
Uniqueness
tetrapotassium;iron(2+);hexacyanide;trihydrate is unique due to its specific coordination of cyanide ligands and the presence of potassium ions. This unique structure imparts distinct chemical properties, making it valuable in specific research and industrial applications.
Eigenschaften
Molekularformel |
C6H6FeK4N6O3 |
|---|---|
Molekulargewicht |
422.39 g/mol |
IUPAC-Name |
tetrapotassium;iron(2+);hexacyanide;trihydrate |
InChI |
InChI=1S/6CN.Fe.4K.3H2O/c6*1-2;;;;;;;;/h;;;;;;;;;;;3*1H2/q6*-1;+2;4*+1;;; |
InChI-Schlüssel |
UTYXJYFJPBYDKY-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[K+].[K+].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


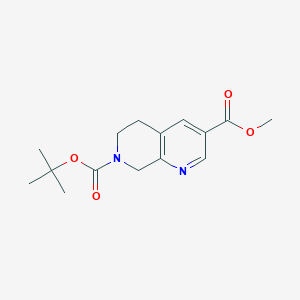


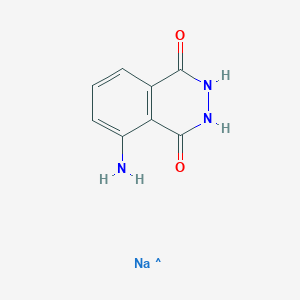
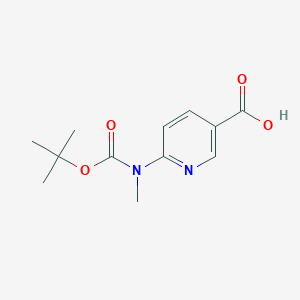
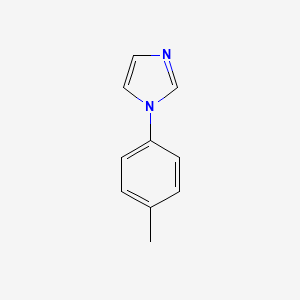
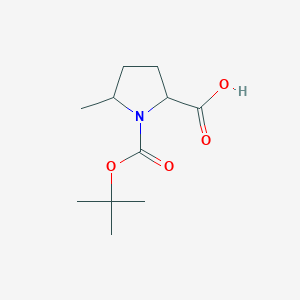
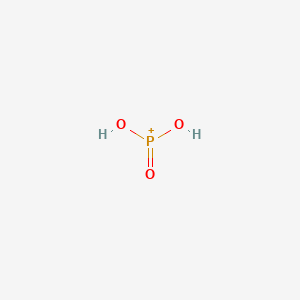
![3-Benzyl-4-chloro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8817086.png)

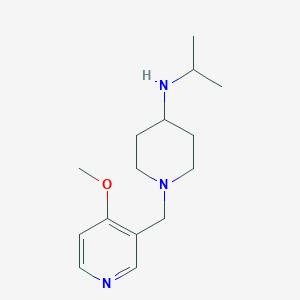


![(4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methanol](/img/structure/B8817134.png)
